molecular formula C16H17N3O2 B5714485 N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine

Katalognummer B5714485
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: MUWWPUYFMLCYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, also known as DYRK1A inhibitor, is a small molecule compound that has been studied extensively in scientific research. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.

Wirkmechanismus

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has several advantages for lab experiments. It is a potent inhibitor of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine, and it has been found to have potential therapeutic applications in various diseases. However, it also has some limitations. It is a small molecule compound, and it may have limited bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine. One future direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study its pharmacokinetic properties and optimize its bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine for therapeutic applications.

Synthesemethoden

The synthesis of N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine involves several steps. The first step is the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form 2,3-dimethoxybenzohydrazide. The second step involves the reaction of 2,3-dimethoxybenzohydrazide with 2-bromoacetophenone to form N-(2,3-dimethoxybenzyl)-2-bromoacetophenone. The final step involves the reaction of N-(2,3-dimethoxybenzyl)-2-bromoacetophenone with 4-aminophenol to form N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethoxybenzyl)-1H-indazol-6-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, Down syndrome, and cancer.

Eigenschaften

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-5-3-4-12(16(15)21-2)9-17-13-7-6-11-10-18-19-14(11)8-13/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWPUYFMLCYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5457537

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.